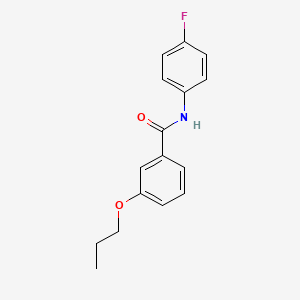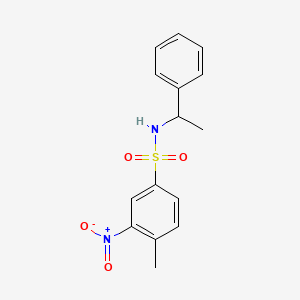
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide
Übersicht
Beschreibung
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide, also known as MNPEBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPEBS is a sulfonamide derivative and is widely used in the field of medicinal chemistry due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the inhibition of bacterial and fungal growth. This compound has also been found to inhibit the activity of enzymes involved in the regulation of cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo. This compound has been shown to have minimal effects on normal cell growth and division, making it a potential candidate for cancer treatment. This compound has also been found to have minimal effects on the immune system, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily modified to suit different experimental conditions. This compound has also been found to have low toxicity, making it a safe compound to work with in a laboratory setting.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. This compound is also relatively expensive to synthesize, making it a less accessible compound for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide. One potential direction is the further investigation of its antimicrobial properties. This compound has been found to inhibit the growth of various bacterial and fungal strains, and further research could lead to the development of new antimicrobial agents.
Another potential direction is the further investigation of its anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, and further research could lead to the development of new cancer treatments.
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. This compound has potential as a therapeutic agent for the treatment of infectious diseases and cancer. Further research is needed to fully understand the properties and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antibacterial, antifungal, and anticancer properties. This compound has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, this compound has also been found to exhibit anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-8-9-14(10-15(11)17(18)19)22(20,21)16-12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZVGOOKKHPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)
![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)
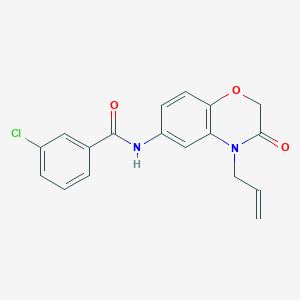
![methyl 3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4884374.png)
![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4884375.png)
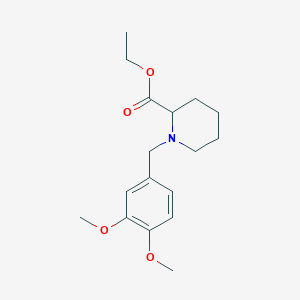
![ethyl 4-(4-methoxybenzyl)-1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4884382.png)
![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)
![1,1'-[(4-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4884396.png)
![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)
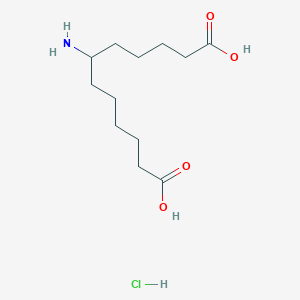

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4884431.png)
